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Compound of Interest

5-Bromo-4-chloro-6-
Compound Name: o
methoxypyrimidine

Cat. No.: B372461

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, reactivity,
and analytical methodologies for 5-Bromo-4-chloro-6-methoxypyrimidine (CAS No. 4319-88-
4). This highly functionalized pyrimidine derivative serves as a versatile building block in
medicinal chemistry and organic synthesis. Due to the limited availability of published
experimental data for this specific compound, this guide incorporates predicted data based on
structurally analogous compounds to provide a practical framework for its use.

Core Chemical Properties

A foundational understanding of the physicochemical properties of 5-Bromo-4-chloro-6-
methoxypyrimidine is essential for its proper handling, storage, and application in synthetic
chemistry.
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Property Value Source
CAS Number 4319-88-4 [1112]
Molecular Formula CsH4BrCIN20 [1][2]
Molecular Weight 223.46 g/mol [1]
Appearance Crystalline solid (predicted) N/A
Melting Point No data available [3]
Boiling Point No data available [3]

Soluble in organic solvents
N such as Dimethylformamide
Solubility ] ] [4]
(DMF), Dimethyl sulfoxide

(DMSO), and ethanol.[4]

Store in an inert atmosphere at
Storage [1]
2-8°C.[1]

Spectroscopic and Analytical Data

Rigorous structural elucidation is critical for any research involving novel compounds. While
specific experimental spectra for 5-Bromo-4-chloro-6-methoxypyrimidine are not widely
published, the following tables summarize the predicted data based on the analysis of similar
pyrimidine structures.[5][6]

Predicted 'H NMR Spectroscopic Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.6 Singlet 1H H-2
~4.1 Singlet 3H -OCHs

Note: The chemical
shift of the pyrimidine
proton is influenced by
the electronegativity of
the adjacent halogen
substituents. The
methoxy protons are
expected to appear as
a sharp singlet.[5]

licted ¢ E :

Chemical Shift (6, ppm) Assignment
~170 C-6

~160 C-4

~158 C-2

~110 C-5

~55 -OCHs

Note: The carbon atoms directly attached to
nitrogen and oxygen (C-2, C-4, C-6) are
expected to be the most downfield. The carbon

bearing the bromine atom (C-5) will also be

significantly shifted.[5]

Predicted Mass Spectrometry Data
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m/z Value Assignment

~222/224/226 [M]*

Note: The mass spectrum is expected to show a
characteristic isotopic pattern for the molecular
ion due to the presence of bromine (7°Br/~>°.7%,
81Br/~4°.¥%) and chlorine (3°Cl/~7>.8%,

7CI/~24 29%).[6]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis
of 5-Bromo-4-chloro-6-methoxypyrimidine and its derivatives. These methodologies are
based on standard practices for similar compounds.

Synthesis of Substituted Pyrimidines

The synthesis of pyrimidine derivatives often involves the condensation of a dicarbonyl
compound or its equivalent with an amidine, followed by functional group manipulations. For 5-
Bromo-4-chloro-6-methoxypyrimidine, a likely synthetic route involves the chlorination and

subsequent methoxylation of a brominated pyrimidine precursor.
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Caption: General workflow for synthesis and characterization.
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NMR Data Acquisition

o Sample Preparation: Weigh 5-10 mg of the purified compound. Dissolve the sample in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCls;
Dimethyl sulfoxide-de, DMSO-de) in a standard 5 mm NMR tube.[5]

e 1H NMR Data Acquisition: Acquire the spectrum on a 300 or 500 MHz NMR spectrometer.
Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4
seconds, a relaxation delay of 1-5 seconds, and 16-64 scans. Reference the chemical shifts
to the residual solvent peak.[5]

o 13C NMR Data Acquisition: Acquire the spectrum on the same spectrometer using a proton-
decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition
time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024-4096 scans. Reference
the chemical shifts to the solvent peak.[5]
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Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry Data Acquisition
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o Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or
as the eluent from a gas or liquid chromatograph.

« lonization: For a volatile and thermally stable compound, Electron lonization (El) is a
common technique. Molecules are bombarded with a high-energy electron beam (typically
70 eV), causing ionization and fragmentation. For less volatile or thermally labile
compounds, a soft ionization technique like Electrospray lonization (ESI) is preferable, which
typically generates protonated molecules ([M+H]*).

e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

e Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight
and fragmentation pattern, which aids in structural confirmation. The isotopic cluster for the
molecular ion is particularly informative for halogenated compounds.[6]

Key Chemical Transformations

The reactivity of 5-Bromo-4-chloro-6-methoxypyrimidine is characterized by the presence of
two different halogen atoms, allowing for selective functionalization through various cross-
coupling and nucleophilic substitution reactions.

@—chloro-&methoxy@

C-C bond formation \C-N bond formation

Suzuki Coupling B!&hwald-Hartwig Amination

R-B(OH)2 R2NH
Pd Catalyst, Base Pd Catalyst, Base

5-Aryl-4-chloro-6-methoxypyrimidine @hloro-G-methoxypyrimidine
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Caption: Major palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions, the C-Br bond at the 5-position is generally more reactive
than the C-CI bond at the 4-position. This differential reactivity allows for selective
functionalization at the C-5 position.

General Protocol for Suzuki-Miyaura Coupling:

e Reaction Setup: In a dry, inert-atmosphere flask, combine 5-Bromo-4-chloro-6-
methoxypyrimidine (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), a palladium catalyst
(e.g., Pd(PPhs)4, 2-5 mol%), and a base (e.g., K2COs, 2.0 equiv.).

e Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water).

¢ Reaction Execution: Heat the mixture, typically between 80 and 100 °C, and monitor the
reaction progress by TLC or LC-MS.

o Work-up: After completion, cool the mixture and dilute it with an organic solvent (e.g., ethyl
acetate). Wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination:

o Reaction Setup: To a dry, inert-atmosphere flask, add 5-Bromo-4-chloro-6-
methoxypyrimidine (1.0 equiv.), a palladium catalyst (e.g., Pdz(dba)s, 1-5 mol%), a suitable
ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs2COs, 1.5-2.0 equiv.).

o Reagent Addition: Add the amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene,
dioxane).

» Reaction Execution: Heat the mixture, typically between 80 and 110 °C, and monitor for
completion.
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o Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of
celite to remove inorganic salts.

 Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate.
Purify the product by column chromatography.

Safety and Handling

While a specific safety data sheet (SDS) for 5-Bromo-4-chloro-6-methoxypyrimidine is not
readily available, data from structurally similar compounds such as 5-Bromo-4-chloro-6-
methylpyrimidine suggest the following precautions:

e Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes
skin and serious eye irritation. May cause respiratory irritation.[7]

 Precautionary Statements:

o Prevention: Wash hands thoroughly after handling. Wear protective gloves, protective
clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated
area. Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

o Response: In case of contact with eyes, rinse cautiously with water for several minutes. If
on skin, wash with plenty of water. If inhaled, remove person to fresh air. If swallowed,
rinse mouth and get medical help.[7]

o Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7]

o Disposal: Dispose of contents/container to an approved waste disposal plant in
accordance with local, regional, and national regulations.[7]

It is imperative to consult the specific safety data sheet provided by the supplier before
handling this chemical and to perform a thorough risk assessment for any planned
experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
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chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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